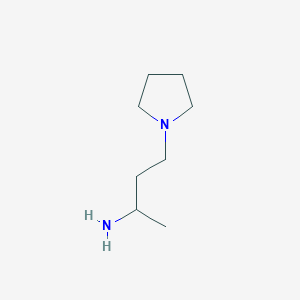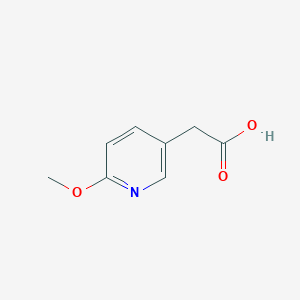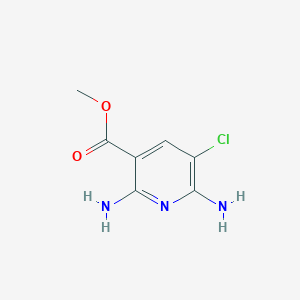
Methyl 2,6-Diamino-5-chloronicotinate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis Techniques
Research has detailed the synthesis of related compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, using routes applicable to many similar compounds. This synthesis approach includes converting intermediates to chloro compounds and then to the desired product (Grivsky et al., 1980).
Reactivity Studies
The reactivity of compounds like 2,6-diamino-4-methyl-3-pyridinecarbonitrile has been explored, with studies showing how these compounds can be converted into various derivatives (Katritzky et al., 1995).
Medical Research
Antitumor Activity
Some derivatives have been shown to have potent antitumor activities, such as in the case of certain pyrido[2,3-d]pyrimidines, which act as inhibitors of mammalian dihydrofolate reductase and have activity against specific carcinomas (Grivsky et al., 1980).
Antiviral Properties
Derivatives like 5-substituted-2,4-diaminopyrimidines have shown inhibitory activity against retroviruses, including human immunodeficiency virus, highlighting their potential in antiviral therapies (Hocková et al., 2003).
Chemical Analysis
- Liquid Chromatography Applications: Compounds like 2,6-diaminotoluene have been utilized in high-performance liquid chromatography for the detection of specific substances in biological samples, demonstrating their role in analytical chemistry (Unger & Friedman, 1979).
Propriétés
IUPAC Name |
methyl 2,6-diamino-5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFYJPAJPKSCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477333 | |
| Record name | Methyl 2,6-Diamino-5-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-Diamino-5-chloronicotinate | |
CAS RN |
519147-85-4 | |
| Record name | Methyl 2,6-Diamino-5-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

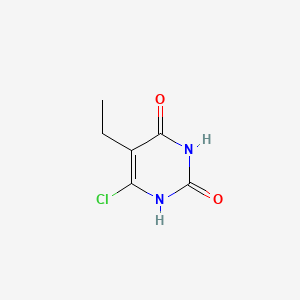
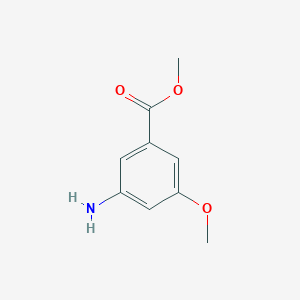
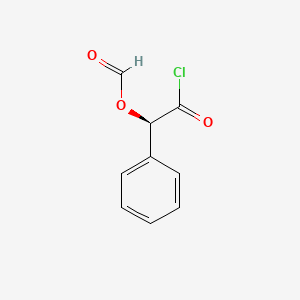


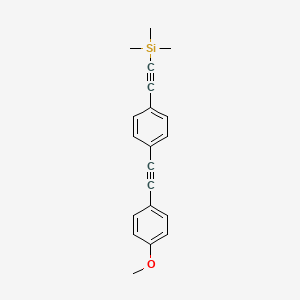
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)
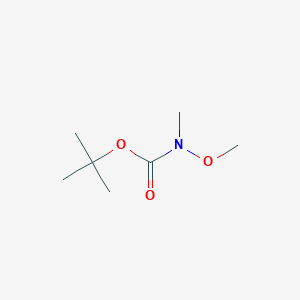
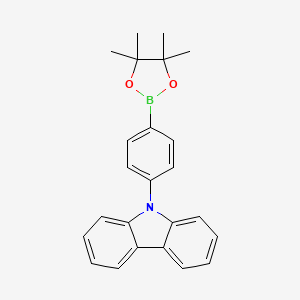
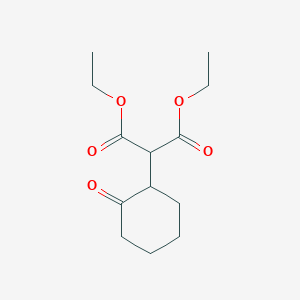
![(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B1354398.png)
